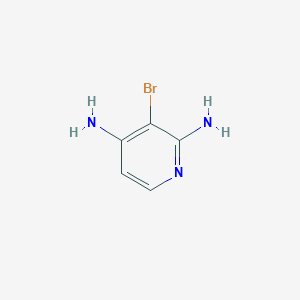

3-Bromopyridine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The closest compound I found is “4-Bromopyridine-2,3-diamine” which has a molecular weight of 188.03 . It’s a solid substance that should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Synthesis Analysis

While specific synthesis methods for “3-Bromopyridine-2,4-diamine” were not found, there are general methods for synthesizing bipyridine derivatives . For example, Suzuki coupling between pyridyl boronic acids and bromopyridines in the presence of Pd(PPh 3) 4 and Na 2 CO 3 .Molecular Structure Analysis

The InChI code for “4-Bromopyridine-2,3-diamine” is1S/C5H6BrN3/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H2,8,9) . This can be used to generate a 3D structure of the molecule. Chemical Reactions Analysis

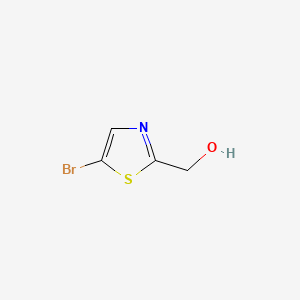

A related compound, “3-{2-(5-bromothiazol-2-yl)diazenyl}-4-bromopyridine-2,6-diamine”, was synthesized by diazotization of 5-bromothiazol-2-amine in coupling with 4-bromopyridine-2, 6-diamine to yield an azo dye .It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Applications De Recherche Scientifique

Synthesis of Bipyridine Derivatives

3-Bromopyridine-2,4-diamine is a starting material or precursor for the synthesis of bipyridine derivatives . Bipyridine and related compounds are valuable substances used in the creation of biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Transition-Metal Catalysis

Bipyridines and their derivatives, which can be synthesized from 3-Bromopyridine-2,4-diamine, are extensively used as fundamental components in transition-metal catalysis . They play a crucial role in numerous chemical reactions and processes.

Photosensitizers

Bipyridines and their derivatives also serve as photosensitizers . Photosensitizers are substances that promote photochemical reactions upon exposure to light, making them useful in a variety of scientific and industrial applications.

Viologens

Viologens are a family of compounds that are known for their electrochromic properties. Bipyridines, synthesized from 3-Bromopyridine-2,4-diamine, are used in the creation of viologens .

Supramolecular Structures

Bipyridines and their derivatives are used in the construction of supramolecular structures . These structures have applications in areas like nanotechnology, materials science, and medicinal chemistry.

Pharmacological Applications

The decarboxylative cross-coupling of 3-pyridyl carboxylates with aryl bromides allows the synthesis of 3- or 4-arylpyridines of interest to pharmacological applications .

Biologically Active Molecules

Bipyridines and their derivatives, which can be synthesized from 3-Bromopyridine-2,4-diamine, are used as fundamental components in various biologically active molecules . These molecules have potential therapeutic significance and can influence many cellular pathways.

Materials Science

3-Bromopyridine-2,4-diamine is widely used in various fields of research and industry, including materials science. It can be used in the development of biomedical materials, electronic materials, and energy materials.

Safety and Hazards

“4-Bromopyridine-2,3-diamine” is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statements include H314, which indicates it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

Orientations Futures

While specific future directions for “3-Bromopyridine-2,4-diamine” were not found, research into the synthesis of bipyridine derivatives continues to be an active field . These compounds have a wide range of applications, including use in biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .

Mécanisme D'action

Target of Action

It’s structurally related to imidazopyridine derivatives, which are known to interact with various cellular pathways . These compounds have been found to influence the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Mode of Action

It’s known that brominated pyridine derivatives can undergo various reactions, including coupling reactions . These reactions can lead to the formation of complex structures that can interact with various biological targets .

Biochemical Pathways

Related compounds, such as imidazopyridines, are known to influence many cellular pathways . These include pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Result of Action

Related compounds have been found to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, and more .

Propriétés

IUPAC Name |

3-bromopyridine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKFROUJVVIUSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505878 |

Source

|

| Record name | 3-Bromopyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromopyridine-2,4-diamine | |

CAS RN |

72921-94-9 |

Source

|

| Record name | 3-Bromopyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B1280480.png)

![2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol](/img/structure/B1280507.png)

![Benzo[b]thiophene-2-acetonitrile](/img/structure/B1280512.png)